
Spectroscopic Profile of 6-Bromo-2-methoxy-1-
naphthaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
6-Bromo-2-methoxy-1-

naphthaldehyde

Cat. No.: B1613122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-Bromo-2-methoxy-1-naphthaldehyde, a key intermediate in various synthetic

applications. Due to the limited availability of directly published experimental spectra for this

specific molecule, this document combines available data for structurally similar compounds

with general experimental protocols to offer a predictive and practical resource for researchers.

Chemical Structure and Properties
IUPAC Name: 6-Bromo-2-methoxy-1-naphthaldehyde Molecular Formula: C₁₂H₉BrO₂

Molecular Weight: 265.11 g/mol CAS Number: 247174-18-1[1]

Spectroscopic Data
While a complete set of experimentally verified spectra for 6-Bromo-2-methoxy-1-
naphthaldehyde is not readily available in the public domain, the following tables summarize

the expected spectroscopic characteristics based on data from closely related analogs and

general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.3 s - H-1 (Aldehyde)

~8.0-8.2 d ~8.5 H-8

~7.8-8.0 d ~8.5 H-5

~7.7 dd ~8.5, 1.5 H-7

~7.4 d ~2.0 H-3

~7.2 d ~2.0 H-4

~4.0 s - -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~192 C-1 (C=O)

~160 C-2 (C-OCH₃)

~138 C-8a

~135 C-4a

~132 C-6 (C-Br)

~130 C-8

~129 C-5

~128 C-7

~125 C-1'

~119 C-4

~105 C-3

~56 -OCH₃
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2850, ~2750 Medium, Weak Aldehyde C-H Stretch

~1680-1700 Strong
C=O Stretch (Aromatic

Aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1250 Strong Aryl Ether C-O Stretch

~1020 Medium Methoxy C-O Stretch

~800-850 Strong C-H Out-of-plane Bending

~600-700 Medium C-Br Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

264/266 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

235/237 Medium [M-CHO]⁺

220/222 Medium [M-CHO-CH₃]⁺

186 Low [M-Br]⁺

157 Low [M-Br-CHO]⁺

128 Low [C₁₀H₈]⁺ (Naphthalene)
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of solid

aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of 6-Bromo-2-methoxy-1-
naphthaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-32.

Relaxation delay: 2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse experiment.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation delay: 5 seconds.
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Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Protocol:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 6-Bromo-2-methoxy-1-naphthaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Background Correction: Record a background spectrum of the empty sample compartment

and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Protocol:

Sample Introduction: Introduce a dilute solution of 6-Bromo-2-methoxy-1-naphthaldehyde
in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via

direct infusion or through a gas chromatography (GC) or liquid chromatography (LC)

interface.
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Ionization Method: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI)

for LC-MS.

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or

Orbitrap) to obtain accurate mass measurements.

EI-MS Parameters:

Ionization energy: 70 eV.

Source temperature: 200-250 °C.

ESI-MS Parameters:

Ionization mode: Positive ion mode.

Capillary voltage: 3-4 kV.

Nebulizer gas pressure: 20-30 psi.

Drying gas flow: 5-10 L/min.

Drying gas temperature: 300-350 °C.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 6-Bromo-2-methoxy-1-naphthaldehyde.
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Caption: Workflow for the spectroscopic analysis of 6-Bromo-2-methoxy-1-naphthaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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